N-(3-methoxypropyl)-2-(methylamino)acetamide
Description
N-(3-Methoxypropyl)-2-(methylamino)acetamide is an acetamide derivative characterized by a 3-methoxypropyl group attached to the amide nitrogen and a methylamino group (-NHCH₃) on the α-carbon of the acetamide backbone.
The 3-methoxypropyl substituent likely enhances solubility in polar solvents due to its ether linkage, while the methylamino group may facilitate hydrogen bonding, influencing bioavailability and receptor interactions. The molecular formula is estimated as C₇H₁₄N₂O₂ (molecular weight ≈ 158.2 g/mol), though exact data require experimental validation.
Properties
IUPAC Name |
N-(3-methoxypropyl)-2-(methylamino)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2/c1-8-6-7(10)9-4-3-5-11-2/h8H,3-6H2,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZALYRJSCQYOHRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NCCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201258274 | |
| Record name | N-(3-Methoxypropyl)-2-(methylamino)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201258274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871909-86-3 | |
| Record name | N-(3-Methoxypropyl)-2-(methylamino)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871909-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Methoxypropyl)-2-(methylamino)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201258274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxypropyl)-2-(methylamino)acetamide typically involves the reaction of 3-methoxypropylamine with methylaminoacetic acid or its derivatives. The reaction is usually carried out under controlled conditions, such as in the presence of a catalyst or under specific temperature and pressure settings, to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques such as flow microreactors to enhance reaction rates and product quality .
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxypropyl)-2-(methylamino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The methoxypropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(3-methoxypropyl)-2-(methylamino)acetate, while reduction could produce N-(3-methoxypropyl)-2-(methylamino)ethanol.
Scientific Research Applications
N-(3-methoxypropyl)-2-(methylamino)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor to active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of N-(3-methoxypropyl)-2-(methylamino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Comparisons of Acetamide Derivatives
Structural and Functional Insights
Substituent Effects on Solubility: The 3-methoxypropyl group in the target compound improves water solubility compared to alachlor’s chlorinated diethylphenyl group . However, it is less lipophilic than benzothiazole-containing derivatives (), which may limit membrane permeability . The methylamino group introduces a secondary amine, enabling pH-dependent protonation and hydrogen bonding—properties absent in simpler acetamides like N-(4-hydroxyphenethyl)acetamide .
Biological Activity: Cytotoxicity: N-(4-hydroxyphenethyl)acetamide exhibits moderate cytotoxicity (38.3% mortality in brine shrimp assays), suggesting acetamides with aromatic/hydrophilic groups may interact with cellular targets . The target compound’s methylamino group could enhance such activity, but experimental validation is needed. Enzyme Inhibition: Benzothiazole acetamides () likely inhibit enzymes like cyclooxygenase or kinases due to aromatic stacking interactions—a mechanism less feasible in the target compound’s aliphatic structure.
Applications: Pharmaceutical Potential: The hydrochloride salt of 2-(methylamino)-N-(propan-2-yl)acetamide () highlights acetamides’ utility in drug formulations. The target compound’s methoxypropyl group may similarly improve pharmacokinetics. Agricultural Use: Alachlor’s chloro and methoxymethyl groups optimize herbicidal activity by disrupting plant lipid synthesis , a niche distinct from the target compound’s likely biomedical focus.
Biological Activity
N-(3-methoxypropyl)-2-(methylamino)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
This compound is an organic compound characterized by a unique structure combining a methoxypropyl group and a methylaminoacetamide moiety. Its molecular formula is C₉H₁₈N₂O₂, and it is typically synthesized through the reaction of 3-methoxypropylamine with methylaminoacetic acid or its derivatives under controlled conditions to ensure high yield and purity.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to significant physiological responses. The compound's ability to bind to active sites or alter the conformation of target proteins is crucial for its therapeutic effects.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including both gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest that the compound possesses effective antibacterial activity.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 62.5 |
| Staphylococcus aureus | 78.12 |
| Pseudomonas aeruginosa | 100 |
These results highlight the compound's potential as a candidate for developing new antimicrobial agents, especially in light of increasing antibiotic resistance .
Anticancer Activity
The compound has also shown promising anticancer properties. In vitro studies demonstrated its ability to inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The IC50 values for these cell lines were found to be:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 226 |
| A549 | 242.52 |
These findings suggest that this compound may be effective in targeting specific cancer pathways, warranting further investigation into its mechanisms of action in cancer therapy .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is essential for optimizing the biological activity of this compound. Modifications to its structure can enhance potency and selectivity against specific targets. For instance, substituents on the aromatic ring or variations in the alkyl chain length can significantly impact its efficacy against microbial and cancerous cells .
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial effects of various acetamide derivatives, including this compound. The results indicated significant inhibition against resistant strains such as MRSA, suggesting its potential role in treating difficult infections .
- Cytotoxicity Assessment : In another research effort, the cytotoxic effects of this compound were tested on several cancer cell lines. The results confirmed that it effectively induces apoptosis in HeLa cells through caspase activation pathways, indicating a mechanism that could be leveraged for therapeutic purposes .
Q & A
Q. What synthetic methodologies are reported for N-(3-methoxypropyl)-2-(methylamino)acetamide, and how are critical intermediates characterized?
The synthesis typically involves nucleophilic substitution or amidation reactions. For example, a two-step process may include:
Methoxypropylamine derivatization : Reacting 3-methoxypropylamine with a protected acetamide precursor under basic conditions.
Methylamino group introduction : Deprotection followed by reductive alkylation using methylamine.
Critical intermediates (e.g., N-(3-methoxypropyl)acetamide) are characterized via ¹H/¹³C NMR (to confirm methoxypropyl chain attachment) and HPLC-MS (to verify purity ≥95%) .
Advanced Synthesis
Q. How can researchers optimize reaction conditions to improve yield while minimizing side products?
- Temperature control : Maintain 0–5°C during amidation to reduce hydrolysis side reactions.
- Catalyst screening : Use N-hydroxy-succinimide (NHS) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to enhance coupling efficiency .
- Purification : Employ flash chromatography (silica gel, methanol/dichloromethane gradient) or recrystallization (ethanol/water) to isolate the product. Advanced optimization may involve Design of Experiments (DoE) to assess parameter interactions (e.g., pH, solvent polarity) .
Basic Characterization
Q. Q. What spectroscopic techniques confirm the structural integrity of This compound?
- NMR : ¹H NMR peaks at δ 3.3–3.5 ppm (methoxy protons) and δ 2.8–3.0 ppm (methylamino group) confirm substituent placement.
- FT-IR : Absorbance at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .
- Mass spectrometry : ESI-MS ([M+H]⁺) matches the theoretical molecular weight (e.g., 204.2 g/mol).
Advanced Characterization
Q. Q. What strategies analyze impurities in This compound batches?
- LC-MS/MS : Identify trace impurities (e.g., unreacted starting materials or hydrolysis byproducts) with a C18 column and acetonitrile/water mobile phase .
- Stability studies : Accelerated degradation under heat/humidity to predict impurity profiles. Use QbD principles to correlate process parameters (e.g., reaction time) with impurity levels .
Basic Bioactivity
Q. What in vitro assays evaluate the biological activity of this compound?
- Enzyme inhibition assays : Measure IC₅₀ values against kinases or proteases using fluorogenic substrates (e.g., H-8 dihydrochloride as a kinase inhibitor reference) .
- Cytotoxicity screening : Use MTT assays (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in cancer cell lines (e.g., CRC cells) .
Advanced Bioactivity
Q. How to design dose-response experiments for inhibitory potency assessment?
- Dose range : Test 0.1–100 µM in triplicate, using log-fold dilutions.
- Control groups : Include a positive control (e.g., BMX-IN-1 for kinase inhibition) and vehicle control .
- Data normalization : Express activity as % inhibition relative to controls. Fit data to a four-parameter logistic model to calculate EC₅₀ values .
Basic Safety
Q. What safety precautions are essential for handling this compound?
- GHS hazards : Acute oral toxicity (Category 3), skin corrosion (Category 1B). Use nitrile gloves , fume hood, and closed containers.
- First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air .
Advanced Data Analysis
Q. How to resolve contradictions in reported biological activity?
- Purity verification : Re-analyze batches via HPLC to exclude impurity-driven effects .
- Assay standardization : Compare protocols (e.g., ATP concentrations in kinase assays) and cell line authenticity (STR profiling) .
- Structural analogs : Test derivatives (e.g., N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine) to isolate structure-activity relationships .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
